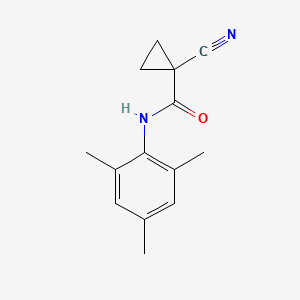

1-cyano-N-mesitylcyclopropanecarboxamide

Description

1-cyano-N-mesitylcyclopropanecarboxamide is a novel cyclopropane derivative characterized by its unique structural motif.

Properties

IUPAC Name |

1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJKQHRUAOJWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-mesitylcyclopropanecarboxamide typically involves the reaction of mesitylamine with cyanoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-mesitylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides

Scientific Research Applications

1-cyano-N-mesitylcyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-cyano-N-mesitylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, as a ketol-acid reductoisomerase inhibitor, it binds to the active site of the enzyme, preventing the catalysis of the reaction involved in the biosynthesis of branched-chain amino acids. This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

1-cyano-N-p-tolylcyclopropanecarboxamide: Similar in structure but with a p-tolyl group instead of a mesityl group.

N-cyano-N-phenyl-p-toluenesulfonamide: Another cyano compound with different substituents.

Uniqueness

1-cyano-N-mesitylcyclopropanecarboxamide is unique due to its mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

1-Cyano-N-mesitylcyclopropanecarboxamide, also known as NDT9513727, is a compound that has garnered attention due to its biological activity, particularly as an inverse agonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1). This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.

The primary target of 1-cyano-N-mesitylcyclopropanecarboxamide is C5aR1 , a G-protein-coupled receptor involved in inflammatory responses. The compound functions as a non-peptide inverse agonist , which means it can inhibit the receptor's activity even in the absence of its natural ligand, C5a. This action leads to the suppression of pro-inflammatory effects associated with C5a, which is crucial in various pathological conditions such as autoimmune diseases and chronic inflammatory disorders.

Pharmacokinetics

1-Cyano-N-mesitylcyclopropanecarboxamide is characterized by:

- Oral Bioavailability : The compound is designed for effective oral administration.

- Selectivity : It selectively targets C5aR1 without significantly affecting other receptors.

- Potency : Demonstrates strong inhibitory effects on C5a-induced signaling pathways, which are pivotal in inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-cyano-N-mesitylcyclopropanecarboxamide:

- Anti-inflammatory Effects : A study indicated that treatment with NDT9513727 significantly reduced markers of inflammation in animal models of rheumatoid arthritis. The compound decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.

- Cancer Research : Preliminary research has shown that this compound may inhibit tumor growth in specific cancer models by modulating immune responses. For instance, it has been observed to enhance the efficacy of certain chemotherapeutic agents by reducing tumor-associated inflammation .

- Neuroprotection : Another area of interest is its neuroprotective effects. Research indicates that 1-cyano-N-mesitylcyclopropanecarboxamide may offer protection against neuroinflammation in models of neurodegenerative diseases, potentially providing a new avenue for therapeutic intervention .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.